REACTION_SMILES
|
[NH4+:12].[O-:13][N+:14]([O-:15])=[O:16].[OH:1][c:2]1[c:3]([CH:4]=[O:5])[cH:6][c:7]([O:10][CH3:11])[cH:8][cH:9]1>>[OH:1][c:2]1[c:3]([CH:4]=[O:5])[cH:6][c:7]([O:10][CH3:11])[cH:8][c:9]1[N+:14](=[O:13])[O-:15]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(O)c(C=O)c1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(C=O)c(O)c([N+](=O)[O-])c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |